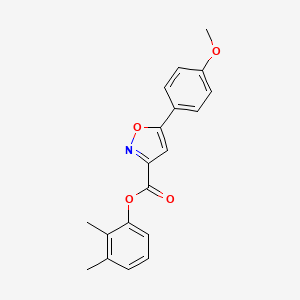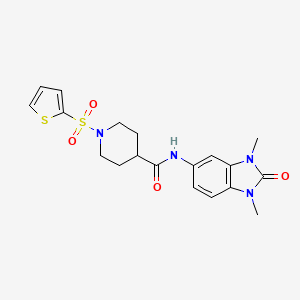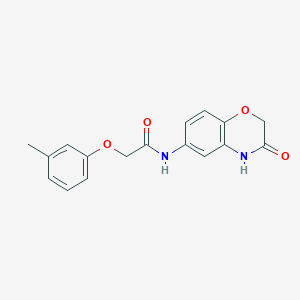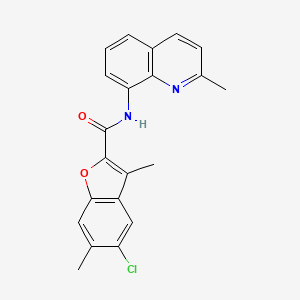![molecular formula C23H23N3O4 B11339700 2-(2-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11339700.png)
2-(2-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrophenoxy group, a benzyl group with an isopropyl substituent, and a pyridinyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds One common approach is to start with the nitration of phenol to obtain 2-nitrophenol This intermediate is then reacted with an appropriate acylating agent to introduce the acetamide group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenoxy group may participate in redox reactions, while the benzyl and pyridinyl groups can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-nitrophenoxy)-N-benzylacetamide
- 2-(2-nitrophenoxy)-N-(pyridin-2-yl)acetamide
- N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide
Uniqueness
2-(2-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenoxy group, along with the benzyl and pyridinyl groups, allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C23H23N3O4 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
2-(2-nitrophenoxy)-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C23H23N3O4/c1-17(2)19-12-10-18(11-13-19)15-25(22-9-5-6-14-24-22)23(27)16-30-21-8-4-3-7-20(21)26(28)29/h3-14,17H,15-16H2,1-2H3 |
Clé InChI |
OAOOONBMEHVTAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11339618.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11339623.png)


![1-(4-Ethylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11339654.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11339666.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B11339671.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11339679.png)

![7-(2,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11339690.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11339698.png)
![N-(1,3-benzodioxol-5-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339719.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide](/img/structure/B11339722.png)

